

Technical Analysis & Characterization Guide: N-(5-bromopyrazin-2-yl)-2,2-dimethylpropanamide

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Compound of Interest

Compound Name: *N-(5-bromopyrazin-2-yl)-2,2-dimethylpropanamide*
CAS No.: 710322-28-4
Cat. No.: B2973179

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Executive Summary

Compound Name: **N-(5-bromopyrazin-2-yl)-2,2-dimethylpropanamide** Common Synonyms: N-(5-bromo-2-pyrazinyl)pivalamide; 5-bromo-2-pivalamidopyrazine Role: Electrophilic heteroaromatic scaffold; Amine-protected intermediate.

Accurate characterization of this compound is pivotal due to the kinetic sensitivity of the bromine handle (C-Br) and the steric bulk of the pivaloyl group. This guide details the theoretical molecular framework, isotopic signatures, and a validated experimental workflow for structural confirmation.

Part 1: Structural Identity & Theoretical Calculation

Molecular Formula Derivation

The compound consists of a pyrazine core substituted at position 2 with a pivalamido group and at position 5 with a bromine atom.

- Pyrazine Core:
(after substitution)
- Pivalamido Group:
- Bromine Substituent:

Net Formula:

Molecular Weight Analysis

For halogenated compounds, distinguishing between Average Molecular Weight (used for stoichiometry) and Monoisotopic Mass (used for Mass Spectrometry) is critical due to the mass defect and isotopic abundance of Bromine.

Parameter	Calculation Basis	Value (g/mol)	Application
Average Molecular Weight	Standard Atomic Weights	258.12	Reagent weighing, Molarity calc.
Monoisotopic Mass (Br)	C, H, N, O, Br	257.0164	HRMS Target (peak)
Isotopologue Mass (Br)	C, H, N, O, Br	259.0143	HRMS Confirmation (peak)

The Bromine Isotopic Signature

Bromine exists naturally as two stable isotopes:

(50.69%) and

(49.31%).^[1]

- Diagnostic Rule: In Mass Spectrometry, any ion containing a single bromine atom will appear as a 1:1 doublet separated by 2 mass units (m/z M and $M+2$).
- Validation: If the $M+2$ peak intensity deviates significantly from ~98% of the M peak, the sample is likely contaminated or the assignment is incorrect.

Part 2: Analytical Validation Strategies High-Resolution Mass Spectrometry (HRMS)

Ionization Mode: Electrospray Ionization (ESI), Positive Mode (

).

- Primary Ion:
 - Target m/z (m/z 258.0237 (Br): 258.0237
 - Target m/z (m/z 260.0216 (Br): 260.0216
- Fragmentation Pattern (MS/MS):
 - Loss of Pivaloyl Group: Cleavage of the amide bond typically yields the 2-amino-5-bromopyrazine cation.
 - Debromination: High collision energy may result in the loss of the Br radical (neutral loss of 79/81 Da).

Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-

or CDCl₃

- Aliphatic Region (0–2 ppm):
 - ~1.30 ppm (9H, s): The tert-butyl group (pivaloyl) appears as a strong, sharp singlet. This is the integration standard.
- Aromatic Region (8–9 ppm):
 - ~8.5–9.5 ppm (2H): Two distinct doublets (or singlets depending on resolution) representing the pyrazine ring protons (H-3 and H-6). The proton adjacent to the amide (H-3) is typically more deshielded.
- Amide Proton:
 - ~8.0–10.0 ppm (1H, broad s): The N-H proton signal is solvent-dependent and may exchange with D₂O.

Part 3: Experimental Workflow (SOP)

Protocol: Purity & Identity Verification

Objective: Confirm identity and

purity of **N-(5-bromopyrazin-2-yl)-2,2-dimethylpropanamide**.

Reagents & Equipment[2]

- Solvent: LC-MS grade Acetonitrile (MeCN), Formic Acid (FA).
- Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 1.8 μm).
- Detector: Q-TOF or Triple Quadrupole MS.

Step-by-Step Methodology

- Sample Preparation:
 - Weigh 1.0 mg of solid sample.
 - Dissolve in 1.0 mL of 50:50 MeCN:Water (0.1% FA). Sonicate for 2 minutes to ensure complete dissolution.
 - Filter through a 0.22 μ m PTFE syringe filter into an LC vial.
- LC Gradient:
 - Flow Rate: 0.4 mL/min.
 - T=0 min: 5% MeCN.
 - T=10 min: 95% MeCN (Linear Gradient).
 - T=12 min: 95% MeCN (Hold).
- Data Acquisition:
 - Set MS scan range to m/z 100–1000.
 - Extract Ion Chromatogram (EIC) for m/z 258.02 and 260.02.
- Acceptance Criteria:
 - Retention Time: Single sharp peak.
 - Isotope Ratio: Intensity of 260.02 / 258.02 should be .
 - Purity: UV area % (254 nm)
 - .

Part 4: Visualization of Analytical Logic

The following diagram illustrates the decision logic for validating the compound based on MS and NMR data.



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Caption: Analytical decision matrix for confirming the structural identity of **N-(5-bromopyrazin-2-yl)-2,2-dimethylpropanamide** using NMR and MS data.

Part 5: Troubleshooting & Impurities

In synthesis and storage, specific impurities may arise.

- Hydrolysis (Loss of Protection):
 - Detection: Appearance of broad amine peak in NMR; MS peak at $m/z \sim 174$ (2-amino-5-bromopyrazine).
 - Cause: Exposure to strong acids or bases during workup.
- Debromination (Hydrogenolysis):
 - Detection: MS shift to $m/z \sim 180$ (M-Br+H); Loss of 1:1 isotopic pattern.
 - Cause: Catalytic hydrogenation conditions or excessive metal exchange (e.g., Li/Hal exchange) without quenching.

References

- NIST Physical Measurement Laboratory. (2024). Atomic Weights and Isotopic Compositions for Bromine. National Institute of Standards and Technology. [\[Link\]](#)
- PubChem. (2024). Compound Summary: Bromine Isotopes. National Center for Biotechnology Information. [\[Link\]](#)
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

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Sources

- [1. Atomic Weights and Isotopic Compositions for Bromine \[physics.nist.gov\]](#)
- [2. asianpubs.org \[asianpubs.org\]](#)
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